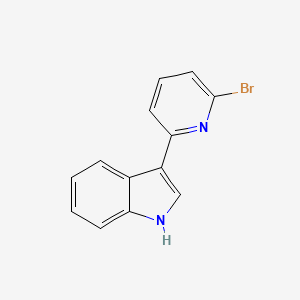

3-(6-Bromo-pyridin-2-yl)-1H-indole

描述

Significance of Indole (B1671886) and Pyridine (B92270) Scaffolds in Modern Chemical Research

Indole and pyridine are fundamental heterocyclic scaffolds that are ubiquitous in biologically active compounds and play a crucial role in modern drug discovery. researchgate.netijpsr.comnih.gov The indole nucleus, a bicyclic structure containing a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry. researchgate.netijpsr.com It is a key component of the amino acid tryptophan and is found in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net The versatility of the indole scaffold allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties. researchgate.netmdpi.com

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a vital component in many pharmaceuticals and agrochemicals. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often contributes to the molecule's solubility and ability to interact with biological targets. nih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and antihypertensive effects. nih.govnih.gov The combination of indole and pyridine moieties into a single hybrid molecule can lead to novel compounds with unique and potentially enhanced pharmacological profiles. mdpi.comnih.gov

The Role of Halogenated Heterocycles in Synthetic and Medicinal Chemistry

Halogenated heterocycles are of significant importance in both synthetic and medicinal chemistry. researchgate.netdur.ac.uk The introduction of a halogen atom, such as bromine, into a heterocyclic scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov In medicinal chemistry, halogenation is a common strategy to enhance the potency and pharmacokinetic profile of drug candidates. researchgate.netdur.ac.uk The bromine atom in 3-(6-bromo-pyridin-2-yl)-1H-indole, for instance, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its target protein. researchgate.net

From a synthetic perspective, the bromine atom serves as a versatile functional handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. dur.ac.uk This allows for the late-stage diversification of the core structure, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies. dur.ac.uk The presence of the bromine atom on the pyridine ring of this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Rationale for Investigating this compound as a Building Block and Research Probe

The unique structural features of this compound make it a compelling target for investigation as both a synthetic building block and a research probe. As a building block, its indole and pyridine rings provide a rigid scaffold that can be further elaborated. The bromine atom on the pyridine ring offers a reactive site for introducing a variety of substituents, enabling the creation of a library of diverse compounds. dur.ac.uk This is particularly valuable in drug discovery, where the exploration of a broad chemical space is essential for identifying lead compounds.

As a research probe, this compound can be used to investigate the biological roles of indole-pyridine hybrid systems. By systematically modifying the structure and evaluating the biological activity of the resulting analogs, researchers can gain insights into the key structural features required for a particular biological effect. For instance, it could be used to probe the binding pockets of enzymes or receptors that recognize indole or pyridine-containing ligands.

Overview of Current Research Trajectories for Indole-Pyridine Hybrid Systems

Current research on indole-pyridine hybrid systems is highly active and diverse, with a significant focus on their therapeutic potential. mdpi.comnih.govinformahealthcare.com Scientists are exploring these hybrids for a wide range of applications, including:

Anticancer Agents: Many indole-pyridine hybrids have demonstrated potent anticancer activity by targeting various cellular pathways, such as protein kinases and tubulin polymerization. nih.govmdpi.com

Enzyme Inhibitors: These hybrid systems are being investigated as inhibitors of various enzymes implicated in disease, such as CYP17A1 in prostate cancer. nih.gov

Antidiabetic Agents: Some indole-pyridine derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. informahealthcare.com

Neuroprotective Agents: The structural motifs of indole and pyridine are found in compounds with neuroprotective properties, making their hybrids interesting candidates for neurological disorders.

The general approach involves the synthesis of libraries of indole-pyridine hybrids with diverse substitution patterns, followed by screening for biological activity against various targets. nih.govinformahealthcare.com Promising hits are then optimized through further structural modifications to improve their potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

属性

IUPAC Name |

3-(6-bromopyridin-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-13-7-3-6-12(16-13)10-8-15-11-5-2-1-4-9(10)11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUBYDFCZYYLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671819 | |

| Record name | 3-(6-Bromopyridin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-40-1 | |

| Record name | 3-(6-Bromopyridin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 6 Bromo Pyridin 2 Yl 1h Indole

Strategies for the Construction of the 3-(6-Bromo-pyridin-2-yl)-1H-indole Core

The synthesis of 3-heteroaryl-indoles, particularly those containing a pyridine (B92270) moiety, is a significant focus in medicinal chemistry due to their prevalence in biologically active compounds. The construction of the this compound scaffold involves the formation of a crucial carbon-carbon bond between the C3 position of the indole (B1671886) ring and the C2 position of the pyridine ring. Various synthetic methodologies have been developed to achieve this, primarily relying on transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds. The Suzuki-Miyaura, Negishi, and Heck reactions are prominent examples that have been successfully applied to the synthesis of 3-pyridyl-indoles. These methods generally involve the reaction of an indole derivative functionalized at the C3 position with a functionalized pyridine, or vice-versa, in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organohalide. libretexts.org For the synthesis of the target compound, this could involve the coupling of an indole-3-boronic acid or ester with 2,6-dibromopyridine or the coupling of 3-bromoindole with a 6-bromopyridine-2-boronic acid derivative. The reaction is valued for its mild conditions, low toxicity of boron reagents, and broad functional group tolerance. nih.govtcichemicals.com

The Negishi coupling provides an alternative route, utilizing organozinc reagents. A notable application is the palladium(0)-catalyzed coupling of a (1-protected-3-indolyl)zinc chloride with a 2-halopyridine. nih.gov This method is known for its high reactivity and excellent yields in the synthesis of (2-pyridyl)indoles. nih.gov

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of the catalytic system, which includes the choice of palladium source, ligand, base, and solvent.

Catalytic Systems: The catalytic cycle for these reactions typically involves oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organometallic nucleophile (organoboron or organozinc), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.orgrsc.org

Ligand Effects: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. Phosphine-based ligands are commonly employed. For instance, 2-(dicyclohexylphosphino)-biphenyl has been used in the direct arylation of indoles with aryl chlorides. acs.org In Suzuki-Miyaura reactions involving heteroaromatic compounds, ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often essential for achieving good yields. nih.govmdpi.com The choice of ligand can significantly impact the reaction outcome; for example, a bidentate ligand like BINAP was found to be ineffective in one palladium-catalyzed synthesis of indolines, possibly by preventing coordination of another reactant to the palladium intermediate. nih.gov

Reaction Conditions: The base and solvent are critical parameters that must be optimized. In Suzuki-Miyaura couplings, an aqueous base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to facilitate the transmetalation step. rsc.orgnih.gov Solvents like 1,4-dioxane, dimethylformamide (DMF), and toluene are frequently used. rsc.orgnih.gov The reaction temperature is also a key variable, with many coupling reactions being performed at elevated temperatures, sometimes under microwave irradiation to reduce reaction times. rsc.orgnih.gov

The table below summarizes typical conditions for Suzuki-Miyaura reactions used in the synthesis of related aryl-heterocyclic compounds.

| Parameter | Typical Conditions | Source |

| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | rsc.orgnih.gov |

| Ligand | Triphenylphosphine (PPh₃) | nih.gov |

| Base | Na₂CO₃ (2M aq. solution) or Cs₂CO₃ | rsc.orgnih.gov |

| Solvent | 1,4-Dioxane or Dioxane/EtOH/H₂O mixture | rsc.orgnih.gov |

| Temperature | Reflux or 140 °C | rsc.orgnih.gov |

Palladium-catalyzed coupling reactions generally exhibit broad substrate scope and good tolerance for various functional groups. In the context of synthesizing this compound, this means that substituents on both the indole and pyridine rings are often well-tolerated.

For Suzuki-Miyaura reactions, both electron-rich and electron-poor aryl boronic acids can be successfully coupled. nih.gov The reaction is compatible with functional groups such as methoxy (B1213986), fluoro, nitrile, nitro, and sulfone groups on the aniline ring of a bromoaniline substrate. nih.gov Furthermore, various heterocyclic motifs including furan, pyrazole, carbazole, indole, and pyridine are amenable to these coupling conditions. nih.gov This wide tolerance is crucial as it allows for the synthesis of a diverse library of analogues without the need for extensive use of protecting groups.

Similarly, Negishi couplings of indolylzinc chlorides have been shown to be effective with a range of substituted 2-halopyridines, including those bearing alkyl, methoxy, methoxycarbonyl, nitro, and hydroxy groups, affording the corresponding 3-(2-pyridyl)indoles in excellent yields. nih.gov The indole nitrogen typically requires protection (e.g., with a benzenesulfonyl or tert-butyldimethylsilyl group) for the metalation step to proceed efficiently. nih.gov

The table below illustrates the scope of a palladium-catalyzed Suzuki-Miyaura coupling of ortho-bromoanilines with various boronic esters, demonstrating the reaction's functional group tolerance.

| Boronic Ester Substituent | Product Yield (%) | Source |

| 4-Ketone | 80 | nih.gov |

| 4-Aryl chloride | 60 | nih.gov |

| 4-Methoxy (electron-donating) | 97 | nih.gov |

| 4-Trifluoromethyl (electron-withdrawing) | 94 | nih.gov |

| Furan-2-yl | 91 | nih.gov |

| Indole-5-yl | 80 | nih.gov |

Copper-Catalyzed and Metal-Free Approaches to Indole-Pyridine Linkages

While palladium catalysis is dominant, copper-catalyzed reactions offer a cost-effective alternative for the formation of C-N and C-C bonds. Copper catalysts have been employed in the synthesis of various nitrogen-containing heterocycles. For instance, copper(II) complexes have been synthesized and used in catalytic olefin aziridination. nih.gov Copper-catalyzed cascade reactions have also been developed for synthesizing pyrido-fused quinazolinones from 2-aminoarylmethanols and pyridines, using molecular oxygen as a green oxidant. rsc.org A copper-catalyzed α-indolmethylation of 2-pyridylacetates with 3-indoleacetic acids has also been reported, proceeding through an alkylideneindolenine intermediate. researchgate.net These examples suggest the potential of copper catalysis for forging the indole-pyridine link.

Metal-free approaches are gaining increasing attention from a green chemistry perspective. These methods avoid the cost and toxicity associated with transition metals. Metal-free, three-component reactions have been developed for the synthesis of indolizines from 2-(pyridin-2-yl)acetates under solvent-free conditions. nih.gov Additionally, metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant provides a route to substituted indoles. acs.org While direct metal-free coupling to form the 3-(pyridin-2-yl)-1H-indole core is less common, these related methodologies indicate a promising area for future research.

Intramolecular Cyclization Reactions for Indole Ring Formation

An alternative strategy to building the this compound system is to first construct the C3-C2 bond between the pyridine and a precursor to the indole ring, followed by an intramolecular cyclization to form the indole's five-membered ring.

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole ring. thermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.org

To synthesize this compound via this method, a key intermediate would be 1-(6-bromopyridin-2-yl)ethan-1-one. This ketone would be reacted with phenylhydrazine in the presence of an acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, polyphosphoric acid, or ZnCl₂). wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an ene-hydrazine. A mdpi.commdpi.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia yields the final indole product. wikipedia.orgjk-sci.com

The choice of acid catalyst and reaction conditions can be critical for the success of the Fischer indole synthesis. nih.gov The reaction has been used extensively in the total synthesis of complex indole alkaloids. rsc.org A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary intermediate, expanding the scope of the classical method. wikipedia.org

Bartoli Indole Synthesis Adaptations

The Bartoli indole synthesis is a powerful method for constructing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. While not a direct route to 3-substituted indoles, adaptations of this chemistry could potentially be envisioned for the synthesis of precursors. A hypothetical adaptation for a related structure might involve the reaction of 2-bromo-6-nitropyridine with a suitable vinyl Grignard reagent, followed by subsequent chemical transformations to form a fused ring system that could be rearranged or further modified. However, the classical Bartoli mechanism, which relies on a cymitquimica.comcymitquimica.com-sigmatropic rearrangement, is primarily suited for the synthesis of indoles substituted on the benzene (B151609) ring portion of the scaffold. Direct synthesis of this compound via a classic Bartoli approach is not conventional.

Oxidative Cyclization Methodologies

Modern synthetic methods, particularly those involving transition-metal catalysis, offer more direct routes to 3-substituted indoles. Palladium-catalyzed intramolecular oxidative C-H functionalization represents a prominent strategy. mdpi.com This approach typically involves the cyclization of enamines or enaminones. For the synthesis of this compound, a plausible precursor would be an N-aryl enamine derived from an aniline and a ketone bearing the 6-bromopyridin-2-yl moiety. The palladium catalyst facilitates an intramolecular C-H activation and subsequent C-C bond formation to construct the pyrrole (B145914) ring of the indole. This method often exhibits high regioselectivity and good tolerance for various functional groups. mdpi.com

Another relevant approach is the intramolecular cross-dehydrogenative coupling (CDC), which has become a promising protocol for indole synthesis involving C3–C3a bond formation from enamines and imines. mdpi.com These reactions provide an atom-economical pathway to the indole core.

Stereoselective and Regioselective Synthesis of this compound

For the target compound this compound, the primary concern during synthesis is regioselectivity rather than stereoselectivity, as the molecule itself is achiral. The key challenge is to ensure the formation of the C3-C2' bond between the indole and pyridine rings, leading to the desired 3-substituted regioisomer.

Many classical indole syntheses, such as the Fischer indole synthesis, can produce mixtures of regioisomers if asymmetric ketones are used. However, methods that construct the indole ring from precursors where the connectivity is already defined, such as palladium-catalyzed C-H activation/functionalization, offer excellent regiocontrol. thieme-connect.com For instance, the cyclization of an enamine derived from an aniline and 1-(6-bromopyridin-2-yl)ethan-1-one would be expected to yield the 2-methyl-3-(6-bromopyridin-2-yl)-1H-indole, demonstrating regioselective formation of the 3-substituted indole. Subsequent removal of the 2-methyl group would be necessary to obtain the target compound.

One-pot syntheses involving the indium-promoted hydrohydrazination of terminal alkynes with N-phenylhydrazines followed by a cymitquimica.comcymitquimica.com-sigmatropic rearrangement have also been developed for the regioselective synthesis of polysubstituted indoles. d-nb.info The hydrohydrazination of arylalkynes in this process shows high regioselectivity, affording only 2-arylindole derivatives, highlighting how specific methodologies can control the position of substitution. d-nb.info

Post-Synthetic Functionalization and Derivatization Strategies of this compound

Once synthesized, the this compound scaffold offers multiple sites for further chemical modification, enabling the creation of a diverse library of derivatives.

Modification at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) is a common site for functionalization. The acidic N-H proton can be readily removed by a base, and the resulting indolyl anion can react with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or acetonitrile yields N-1 alkylated derivatives.

N-Acylation: Acylating agents like acid chlorides or anhydrides react with the indole, often in the presence of a base, to form N-1 acyl indoles.

N-Sulfonylation: The indole nitrogen can be protected or functionalized with sulfonyl groups, such as a tosyl or benzenesulfonyl group, by reaction with the corresponding sulfonyl chloride. orgsyn.org This modification can also influence the reactivity of the indole ring in subsequent reactions. orgsyn.org

Recent developments have also explored nitrogen atom insertion methodologies for the late-stage skeletal editing of indoles, transforming them into quinazoline or quinoxaline bioisosteres. chemrxiv.org

Diversification at the Pyridine Ring (e.g., via the C-6 Bromo Position)

The bromine atom at the C-6 position of the pyridine ring is a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-pyridine with a boronic acid or boronic ester to form a new carbon-carbon bond. This is a robust method for introducing aryl, heteroaryl, or alkyl groups. nih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the aryl bromide with a terminal alkyne, providing access to alkynyl-substituted pyridines. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-pyridine with primary or secondary amines.

Heck Coupling: This reaction couples the bromide with an alkene to introduce a vinyl substituent.

The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions, which are widely applicable for diversifying structures like this compound.

| Coupling Partner (Boronic Acid/Ester) | Catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Good to Excellent |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | High |

| Alkylboronic ester (e.g., pinacol ester) | Pd(OAc)₂ with SPhos | K₃PO₄ | Toluene | Moderate to Good |

| Heteroarylboronic acid (e.g., 3-pyridyl) | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Good |

Electrophilic and Nucleophilic Substitutions on the Indole Core

The indole nucleus is electron-rich and generally undergoes electrophilic substitution.

Electrophilic Substitution: In 3-substituted indoles, the incoming electrophile is typically directed to the C-2 position, although substitution at other positions on the benzene ring (C-4, C-5, C-6, C-7) can occur depending on the reaction conditions and the directing effects of existing substituents. However, direct electrophilic substitution at C-2 can be challenging and may require N-protection. A Vilsmeier-Haack reaction, for example, could potentially introduce a formyl group at the C-2 position under specific conditions.

Nucleophilic Substitution: The indole ring itself is not highly susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. However, nucleophilic substitution reactions have been reported on the indole nucleus under specific circumstances, such as the reaction of 1-hydroxyindoles with nucleophiles. clockss.org For this compound, direct nucleophilic attack on the indole core is less probable than reactions at the functional handles already present. Lithiation of the indole ring, often at the C-2 position after N-protection, followed by quenching with an electrophile, is a more common strategy to achieve substitution that is formally equivalent to a nucleophilic attack by the indolyl anion. orgsyn.org

Generation of Analogues with Varied Linkers and Substituents

The generation of analogues of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the versatile introduction of various substituents on either the indole or the pyridine core, by coupling an appropriate organoboron reagent with an organohalide.

The general strategy involves two primary routes:

Route A: Coupling of a 6-bromoindole derivative (precursor) with a substituted 2-pyridinylboronic acid or ester.

Route B: Coupling of a 6-borylated indole derivative with a substituted 2-bromopyridine.

These methods offer significant flexibility. For instance, to generate analogues with varied substituents on the pyridine ring, a common 6-bromoindole precursor can be reacted with a library of substituted 2-pyridinylboronic acids. Conversely, modifications on the indole ring can be achieved by first synthesizing substituted 6-bromoindoles and then coupling them with a 2-pyridinylboronic acid.

Key to the success of these syntheses is the careful selection of the palladium catalyst, ligand, and base. Common catalytic systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃, PCy₃, or XPhos. mdpi.comacs.orgharvard.edu The base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or K₃PO₄, plays a crucial role in activating the boronic acid for the transmetalation step. harvard.edulibretexts.org

The reaction is tolerant of a wide range of functional groups on both coupling partners, allowing for the synthesis of a diverse library of analogues. nih.gov For example, electron-donating and electron-withdrawing groups can be incorporated into the arylboronic acid to probe structure-activity relationships in medicinal chemistry programs. nih.gov

Below is a table summarizing representative Suzuki-Miyaura reactions for the generation of 3-(heteroaryl)-1H-indole analogues, illustrating the versatility of the methodology.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 2-(Benzyloxy)-3-bromo-5-nitropyridine | Indole-4-boronic acid pinacol ester | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane/Water | 84% | nih.gov |

| 6-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | High | harvard.edulibretexts.org |

| Aryl Chloride | Indole | Pd(OAc)₂ / 2-(Dicyclohexylphosphino)-biphenyl | K₃PO₄ | Dioxane | Moderate to Good | acs.org |

| ortho-Bromoaniline | Phenylboronic ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/Water | 97% | nih.gov |

This table is illustrative of the general Suzuki-Miyaura coupling conditions used for synthesizing related biaryl structures.

Mechanistic Investigations of Key Synthetic Transformations Involving this compound Precursors

The synthesis of the this compound core structure and its analogues relies heavily on the Suzuki-Miyaura cross-coupling reaction. Understanding the mechanism of this transformation is essential for optimizing reaction conditions and extending its scope. The catalytic cycle, which utilizes a Palladium(0) species as the active catalyst, is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. harvard.edulibretexts.org

Step 2: Transmetalation The next step is transmetalation, where the organic group from the organoboron compound (e.g., a pyridinylboronic acid or an indolylboronic acid) is transferred to the Pd(II) complex, displacing the halide. libretexts.org This step requires activation of the organoboron species by a base. The base (e.g., carbonate or phosphate) reacts with the boronic acid to form a more nucleophilic boronate species (-[B(OH)₃]⁻), which facilitates the transfer of the organic moiety to the palladium center. organic-chemistry.org

Step 3: Reductive Elimination The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the Pd(II) complex couple, forming a new carbon-carbon bond and yielding the final biaryl product, this compound. libretexts.org This process simultaneously regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The reductive elimination typically proceeds from a cis-diorganopalladium(II) complex.

The efficiency and success of the synthesis are highly dependent on the choice of ligands, solvent, and base. Bulky, electron-rich phosphine ligands, for example, can promote the oxidative addition step and stabilize the palladium catalyst, leading to higher yields and applicability to less reactive organohalides like chlorides. acs.orgharvard.edu

Advanced Spectroscopic and Structural Characterization of 3 6 Bromo Pyridin 2 Yl 1h Indole and Its Derivatives

Comprehensive NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. For a molecule such as 3-(6-Bromo-pyridin-2-yl)-1H-indole, a suite of NMR experiments would be essential for unambiguous structural confirmation and for probing its dynamic nature.

1D and 2D NMR Techniques for Structural Confirmation and Tautomeric Studies

One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide the fundamental framework for structural elucidation. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the indole (B1671886) and pyridine (B92270) rings. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift, typically above 11 ppm, due to its acidic nature. The protons on the indole ring (at positions 2, 4, 5, 7) and the pyridine ring (at positions 3, 4, 5) would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) dictated by their electronic environment and proximity to neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton. The number of distinct signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms attached to the nitrogen and bromine atoms would show characteristic shifts. For instance, the carbon bearing the bromine atom (C6 on the pyridine ring) would be expected at a specific chemical shift influenced by the halogen's electronegativity and the aromatic system.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the individual rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for connecting the indole and pyridine fragments by revealing long-range correlations between protons and carbons (typically over two to three bonds). For example, correlations between the indole H2 proton and carbons of the pyridine ring would definitively confirm the C3-C2' linkage.

Furthermore, NMR can be employed to study potential tautomerism. While the 1H-indole tautomer is generally the most stable, the possibility of other tautomeric forms could be investigated by observing changes in the NMR spectra under different solvent conditions or temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole NH | > 11.0 (broad singlet) | - |

| Indole H2 | 7.5 - 8.0 (singlet or doublet) | 120 - 125 |

| Indole Aromatic CH | 7.0 - 7.8 (multiplets) | 110 - 140 |

| Pyridine Aromatic CH | 7.2 - 8.5 (multiplets) | 120 - 150 |

| Indole C3 | - | 115 - 120 |

| Pyridine C6 (C-Br) | - | 140 - 145 |

Note: These are predicted ranges based on data from similar structures. Actual values may vary.

Dynamic NMR for Conformational Exchange Processes

The bond connecting the indole and pyridine rings allows for rotational freedom, potentially leading to different stable conformations (conformers). Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational exchange processes that occur on the NMR timescale. By monitoring NMR spectra at variable temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow, distinct signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. Analysis of these line shape changes can provide quantitative information about the energy barriers to rotation and the relative populations of the conformers. Such studies have been instrumental in understanding the conformational landscapes of various biaryl systems.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₃H₉BrN₂), the expected monoisotopic mass would be approximately 271.9953 u. HRMS can confirm this with high accuracy, typically to within a few parts per million.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments provide invaluable structural information through the analysis of fragmentation patterns. Upon ionization (e.g., by electrospray ionization - ESI), the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bond between the two heterocyclic rings, as well as fragmentation within the indole and pyridine moieties. The loss of the bromine atom would also be a prominent fragmentation pathway. The study of fragmentation patterns of related indole alkaloids has demonstrated the power of this technique in structural elucidation.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Possible Fragment | Description |

| 272/274 | [M+H]⁺ | Protonated molecule (Isotopic pattern due to Br) |

| 193 | [M+H - Br]⁺ | Loss of Bromine radical |

| 167 | [C₈H₆N]⁺ | Indole fragment after cleavage |

| 156/158 | [C₅H₄BrN]⁺ | Bromopyridine fragment after cleavage |

Note: The m/z values are for the most abundant isotopes and are approximate. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic doublets for bromine-containing fragments.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

While NMR and mass spectrometry provide information about the molecule in the gas or solution phase, X-ray crystallography offers a definitive picture of the molecular structure in the solid state. A single crystal X-ray diffraction study of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Co-crystallization with Metal Centers or Biological Targets

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. In the context of this compound, co-crystallization could be explored with metal centers or biological targets to understand its interaction and coordination behavior. The molecule possesses several potential coordination sites, including the sp² nitrogen of the pyridine ring and the nitrogen atom of the indole ring, making it a candidate for forming complexes with metal ions.

As of the current literature survey, no specific co-crystal structures of this compound with metal centers or biological targets have been publicly reported. However, the general principles of co-crystallization are well-established. For instance, the formation of pharmaceutical co-crystals, where an active pharmaceutical ingredient (API) is crystallized with a co-former, is a known strategy to modify the physicochemical properties of the API. google.comjustia.com The functional groups present in this compound, such as the pyridine and indole moieties, are known to participate in forming such co-crystals. google.com

Studies on related compounds, such as tris[(6-bromopyridin-2-yl)methyl]amine, have shown that the bromopyridyl motif can be successfully crystallized and its solid-state structure determined by X-ray diffraction. nih.gov Such an analysis for this compound, if co-crystallized, would reveal detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or halogen bonding, providing insight into its potential as a ligand in coordination chemistry or as a fragment in drug design.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and studying non-covalent interactions such as hydrogen bonding. Specific experimental IR and Raman spectra for this compound are not widely published. However, based on its molecular structure, a theoretical analysis of its vibrational modes can be predicted. These spectroscopic techniques are sensitive to the vibrations of specific bonds within a molecule, and their frequencies provide a fingerprint for the compound's structure.

In the case of this compound, key vibrational modes would include the N-H stretch of the indole ring, aromatic C-H stretches, C=C and C=N stretching vibrations of the pyridine and indole rings, and the C-Br stretch. The position of the N-H stretching band, typically observed in the range of 3200-3500 cm⁻¹, can provide significant information about hydrogen bonding. In the solid state, a broader and lower frequency N-H band compared to a dilute solution in a non-polar solvent would indicate the presence of intermolecular hydrogen bonding.

The table below provides an illustrative list of expected vibrational frequencies for the key functional groups of this molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Indole N-H | Stretching | 3200 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyridine/Indole C=C, C=N | Stretching | 1400 - 1650 |

| C-H | In-plane bending | 1000 - 1300 |

| C-H | Out-of-plane bending | 650 - 1000 |

| C-Br | Stretching | 500 - 650 |

This table is illustrative and represents typical frequency ranges for the specified functional groups.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

The absorption spectrum is expected to show bands corresponding to π → π* transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are characteristic properties. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could reveal information about the nature of the electronic transitions and the change in dipole moment upon excitation.

Fluorescence spectroscopy would provide insights into the molecule's ability to emit light after absorption. The emission spectrum, quantum yield (ΦF), and fluorescence lifetime (τF) are key parameters that characterize the de-excitation pathways of the excited state. For a related ligand, 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine, its iridium(III) complex was shown to have a UV-Vis absorption band at 350 nm and an emission maximum at 541 nm, which was attributed to a ligand-centered emission. rsc.org This suggests that the bromopyridine-containing chromophore is photophysically active, and similar behavior could be anticipated for this compound, although the specific properties would differ.

The following table illustrates the type of photophysical data that would be obtained from such studies.

| Parameter | Description | Expected Information |

| λabs (nm) | Wavelength of maximum absorption | Energy of the main electronic transition |

| ε (M⁻¹cm⁻¹) | Molar extinction coefficient | Probability of the electronic transition |

| λem (nm) | Wavelength of maximum emission | Energy of the fluorescence transition |

| Stokes Shift (nm) | Difference between λem and λabs | Structural relaxation in the excited state |

| ΦF | Fluorescence quantum yield | Efficiency of the emission process |

| τF (ns) | Fluorescence lifetime | Duration of the excited state |

This table is a representation of the data that would be generated from UV-Vis and fluorescence spectroscopic analysis.

Computational and Theoretical Studies of 3 6 Bromo Pyridin 2 Yl 1h Indole

Quantum Chemical Calculations: A Missing Chapter

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of a molecule. However, for 3-(6-Bromo-pyridin-2-yl)-1H-indole, the application of these methods has not been reported in accessible literature.

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting its chemical reactivity and spectroscopic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. Regrettably, no published data on the HOMO-LUMO energies or the band gap for this compound could be located.

Global Reactivity Descriptors

Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These descriptors are invaluable for predicting how a molecule will interact with other chemical species. The lack of foundational electronic structure data for this compound means that these insightful reactivity parameters remain uncalculated.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, offering deep insights into its stability and bonding characteristics. An NBO analysis of this compound would elucidate the nature of the interactions between the indole (B1671886) and bromopyridinyl fragments. Such an analysis has not been performed or published.

Molecular Electrostatic Potential (MESP) Mapping

An MESP map is a visual representation of the electrostatic potential on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This mapping is instrumental in predicting the sites of electrophilic and nucleophilic attack. For this compound, an MESP map would identify the most reactive sites on both the indole and pyridine (B92270) rings. However, no such map is available in the existing literature.

Molecular Dynamics Simulations: Unexplored Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as solvent molecules. An MD simulation of this compound would offer a picture of its flexibility and how it orients itself in different solvents, which is crucial for understanding its behavior in solution-phase reactions. This area of research for the specified compound remains unexplored.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a hypothesized biological target.

Given the structural motifs present in this compound, several biological targets can be hypothesized. The indole nucleus is a common pharmacophore in numerous kinase inhibitors, while the pyridine ring can engage in various interactions within a protein's active site. Therefore, kinases such as Pim-1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR) represent plausible targets. nih.govphyschemres.org

Molecular docking studies on analogous indole derivatives have provided insights into their potential binding modes. For instance, studies on (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) have shown binding affinities against VEGFR2 and EGFR, suggesting that the indole-pyridine scaffold can effectively fit into the ATP-binding pockets of these kinases. physchemres.org A hypothetical docking study of this compound into the active site of a kinase like Pim-1 would likely show the indole ring acting as a hinge-binding motif, with the pyridine and its bromo substituent extending into the solvent-exposed region or interacting with other residues.

To illustrate the potential binding affinities, we can refer to data from related compounds. The following table summarizes the predicted binding affinities of some indole-pyridine analogs against various cancer-related protein targets.

| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | VEGFR2 (6XVK) | -9.1 | physchemres.org |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | EGFRK (1M17) | -7.6 | physchemres.org |

| 5-(indol-2-yl)pyrazolo[3,4-b]pyridine analog (MM-3b) | TASK-3 Channel | -8.485 | nih.gov |

The stability of a ligand-protein complex is governed by various intermolecular interactions. For this compound, several key interactions can be predicted based on studies of similar molecules.

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor and is often observed to form a crucial hydrogen bond with the backbone carbonyl of a hinge residue in the ATP-binding site of kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The aromatic indole and pyridine rings are expected to engage in hydrophobic interactions with nonpolar amino acid residues in the active site, such as leucine, valine, and isoleucine. researchgate.net

Halogen Bonding: The bromine atom on the pyridine ring can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

Pi-Stacking and Pi-Alkyl Interactions: The indole and pyridine rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Additionally, π-alkyl interactions with aliphatic residues are also possible. researchgate.net

A molecular docking study of indole derivatives into the Pim-1 kinase active site revealed that interactions with residues like Glu121 are vital for binding. nih.gov Similarly, for pyrido[3,4-b]indole derivatives targeting MDM2, hydrogen bonding with the N9 hydrogen of the indole scaffold was found to be important. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a predictive QSAR model for analogs of this compound, a dataset of compounds with varying substituents on the indole and pyridine rings would be required, along with their corresponding biological activities (e.g., IC50 values). Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical model can be generated.

For example, a 3D-QSAR study on indole analogs as inhibitors of human non-pancreatic secretory phospholipase A2 (PLA2) resulted in a statistically significant model with a coefficient of determination (r²) of 0.788. who.int Another study on pyrido[3,4-b]indole derivatives as anticancer agents developed predictive QSAR models for several cancer cell lines with high r² values. nih.gov These models can then be used to predict the biological efficacy of new, unsynthesized analogs.

The following table presents the statistical parameters of a hypothetical QSAR model for a series of indole-pyridine analogs, illustrating the kind of data generated in such a study.

| Model Type | Statistical Parameter | Value | Reference Analogy |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | 0.524 | nih.gov |

| r² (Non-cross-validated r²) | 0.982 | ||

| CoMSIA | q² (Cross-validated r²) | 0.586 | nih.gov |

| r² (Non-cross-validated r²) | 0.974 |

A crucial outcome of QSAR studies is the identification of physicochemical and structural descriptors that significantly influence the biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature.

For the this compound scaffold, the following descriptors would likely be important:

Steric Descriptors (e.g., Molar Refractivity, Sterimol parameters): The size and shape of substituents on the indole or pyridine rings would affect how the molecule fits into the binding pocket. For instance, a QSAR study on 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 inhibitors suggested that bulkier groups at certain positions could be favorable for activity. semanticscholar.org

Electronic Descriptors (e.g., Hammett constants, partial charges): The electron-donating or electron-withdrawing nature of substituents would influence interactions like hydrogen bonding and halogen bonding. The bromine atom, being electron-withdrawing, would significantly impact the electronic properties of the pyridine ring.

Topological and 3D Descriptors: These describe the connectivity and 3D shape of the molecule. Pharmacophore modeling of pyrido[3,4-b]indole derivatives identified a four-point pharmacophore with one hydrogen bond donor and three ring features as being important for activity. nih.gov

By understanding which descriptors are positively or negatively correlated with activity, medicinal chemists can rationally design new analogs of this compound with potentially improved efficacy.

Investigation of Biological Activities and Mechanisms of Action of 3 6 Bromo Pyridin 2 Yl 1h Indole Derivatives

Target Identification and Engagement Studies

The biological effects of 3-(6-bromo-pyridin-2-yl)-1H-indole derivatives are intrinsically linked to their ability to interact with specific biomolecular targets. Understanding these interactions is crucial for elucidating their mechanism of action and for guiding further drug development.

Derivatives of the indole (B1671886) and pyridine (B92270) scaffolds have demonstrated significant potential as enzyme inhibitors. For instance, a structurally related compound, a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitor, has been identified as a potent inhibitor of NADPH Oxidase 2 (NOX2). mdpi.com NOX2 is an enzyme implicated in the progression of numerous diseases, including neurodegenerative and cardiovascular conditions. mdpi.com Molecular modeling has suggested that these inhibitors bind to the same site as the enzyme's natural substrate, NADPH. mdpi.com

Furthermore, indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives have been synthesized and evaluated as inhibitors of bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in gene transcription. nih.gov One derivative, compound 3r (ZLD2218), exhibited a potent inhibitory activity against BRD4 with an IC50 value of 107 nM, which is comparable to the well-known BRD4 inhibitor JQ-1 (IC50 of 92 nM). nih.gov This highlights the potential of the broader indole-pyridine scaffold to target enzymes involved in epigenetic regulation, which is a critical area in cancer and fibrosis research. nih.gov

The indole nucleus is a common feature in many compounds that interact with G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors. While direct binding data for this compound is not extensively available, the general class of indole derivatives has been explored for its interaction with various receptors. For example, a range of complex heterocyclic compounds, some incorporating indole-like or pyridine-like moieties, have been identified as agonists for the 5-HT2A receptor. wikipedia.org The affinity of these compounds can be high, with some exhibiting Ki values in the low nanomolar range. wikipedia.org It is important to note that receptor binding does not always correlate with a specific physiological effect, and many of these derivatives are designed to be non-psychoactive for medical applications. wikipedia.org

To identify the molecular targets of novel compounds like the derivatives of this compound, both ligand-based and structure-based computational methods are employed. Ligand-based approaches involve comparing the new molecule to a database of known active compounds to infer potential targets based on structural similarity.

Structure-based approaches, such as molecular docking, have been utilized for related indole derivatives. For example, in the study of NOX2 inhibitors, molecular modeling was used to validate the binding of the inhibitors to the active site of the enzyme. mdpi.com Similarly, for antimicrobial studies of other indole derivatives, molecular docking has been used to predict binding interactions with bacterial enzymes, although in some cases, the predicted binding was weaker than that of established antibiotics. dergipark.org.tr These computational techniques are invaluable for prioritizing experimental studies and for understanding the structure-activity relationships that govern the biological effects of these compounds.

In Vitro Cellular Activity Assessment

The therapeutic potential of this compound derivatives is further evaluated through in vitro assays that measure their effects on cellular processes, such as proliferation and microbial growth.

The antiproliferative properties of indole derivatives are a significant area of research. While specific data for this compound is limited, related indole-containing compounds have shown promising results. For instance, a series of indole–isatin molecular hybrids demonstrated in vitro antiproliferative activity against three human cancer cell lines, with some compounds being more potent than the standard drug sunitinib. nih.gov One of the most active compounds from this series was found to induce cell cycle arrest in the G1 phase and reduce the proportion of cells in the S and G2/M phases. nih.gov

Similarly, novel heterocyclic hybrids based on pyridine and pyrimidine (B1678525) scaffolds have been synthesized and evaluated for their anticancer properties against the A375 melanoma cell line. nih.gov Two pyridine analogs from this study showed strong antiproliferative activity with IC50 values of 1.85 µM and 4.85 µM and exhibited high selectivity for cancer cells over non-cancerous human dermal fibroblasts. nih.gov Further investigation revealed that one of these compounds induced cell cycle arrest and inhibited tubulin polymerization, ultimately leading to cancer cell apoptosis. nih.gov

Table 1: Antiproliferative Activity of Selected Indole and Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Indole-isatin hybrid (5o) | Not specified | 1.69 | G1 phase cell cycle arrest | nih.gov |

| Indole-isatin hybrid (5w) | Not specified | 1.91 | Not specified | nih.gov |

| Pyridine analog (16b) | A375 Melanoma | 1.85 | Cell cycle arrest, tubulin polymerization inhibition, apoptosis | nih.gov |

| Pyridine analog (29) | A375 Melanoma | 4.85 | Not specified | nih.gov |

This table is interactive. You can sort and filter the data.

Indole derivatives are recognized for their broad-spectrum antimicrobial activities. eurekaselect.com Studies on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown significant antibacterial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov These compounds also demonstrated notable antifungal activity, particularly against Candida krusei, with some derivatives showing excellent efficacy compared to the standard drug fluconazole. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. For a series of newly synthesized indole derivatives, MIC values ranged from 3.125 to 50 µg/mL against various bacterial and fungal strains. nih.gov

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole derivative (1b) | C. albicans | 3.125 | nih.gov |

| Indole derivative (2b-d) | C. albicans | 3.125 | nih.gov |

| Indole derivative (3b-d) | C. albicans | 3.125 | nih.gov |

| Indole derivatives | C. krusei | Excellent activity reported | nih.gov |

| Indole derivatives | S. aureus | Significant activity reported | nih.gov |

| Indole derivatives | MRSA | Significant activity reported | nih.gov |

| Indole derivatives | E. coli | Significant activity reported | nih.gov |

This table is interactive. You can sort and filter the data.

The diverse biological activities observed for derivatives of the this compound scaffold underscore its potential as a privileged structure in drug discovery. Further research is warranted to synthesize and evaluate a broader range of derivatives to fully explore their therapeutic applications.

Anti-inflammatory Response in Immunological Cell Models

No published studies were found that specifically investigated the anti-inflammatory response of this compound in immunological cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. While many indole derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways, mdpi.comnih.govrsc.org there is no specific data available to detail the effects of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or the activity of inflammatory enzymes (e.g., COX-2) in these cell-based assays.

Antioxidant Capacity in Cell-Based and Cell-Free Assays

There is a lack of research on the antioxidant capacity of this compound. Standard cell-free assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the oxygen radical absorbance capacity (ORAC) assay, have been used to characterize the antioxidant potential of various substituted indoles. nih.govnih.gov Similarly, cell-based assays that measure the reduction of reactive oxygen species (ROS) in response to oxidative stress have not been reported for this specific compound. nih.gov The presence of a bromine atom on the pyridine ring could influence the electron distribution of the molecule and thereby its antioxidant potential, but experimental data is needed for confirmation. nih.govresearchgate.net

Neurobiological Modulation in Neuronal Cell Cultures

The potential for this compound to modulate neurobiological processes in neuronal cell cultures, such as the SH-SY5Y neuroblastoma cell line, remains unexplored. Numerous indole-based compounds have been investigated for their neuroprotective effects against various neurotoxins and in models of neurodegenerative diseases. nih.govnih.govmdpi.commdpi.com These studies often assess cell viability, neurite outgrowth, and the modulation of specific neuronal signaling pathways. However, no such data is available for this compound.

In Vivo Pharmacological Studies in Non-Human Animal Models

Efficacy Evaluation in Preclinical Disease Models

No in vivo studies evaluating the efficacy of this compound in preclinical disease models have been published. Such studies are crucial for determining the therapeutic potential of a compound and typically involve animal models of diseases like cancer (e.g., oncology xenografts) or infectious diseases. While some brominated indole derivatives have shown anti-cancer activity in cell lines, nih.gov in vivo efficacy data for this compound is not available.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems

The pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in animal systems has not been characterized in the available literature. PK studies would detail the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are critical for understanding its bioavailability and dosing regimens. nih.gov PD studies would correlate the drug concentration with its pharmacological effect. For indole-based drugs like indoramin, such studies have been essential for their clinical development. nih.gov

Investigation of Metabolic Pathways and Metabolite Identification in Biological Matrices

There is no information regarding the metabolic pathways of this compound or the identification of its metabolites in biological matrices such as plasma, urine, or liver microsomes. The metabolism of brominated aromatic compounds can be complex and can significantly influence their biological activity and potential toxicity. researchgate.nethoustonmethodist.orgvu.nl Understanding the metabolic fate of this compound is a critical step in its preclinical development that has not yet been documented in public research.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The exploration of SAR for derivatives of this compound relies heavily on data from analogous compounds where the core indole and pyridine rings are maintained, but with varied substitution patterns. These studies are crucial for understanding how different chemical modifications can modulate the biological effects of this class of compounds.

Elucidation of Essential Structural Motifs for Potency, Selectivity, and Mechanism of Action

The fundamental 3-(pyridin-2-yl)-1H-indole framework is the essential starting point for biological activity. The relative orientation of the indole and pyridine rings is a critical determinant of how these molecules interact with their biological targets.

Research on related 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives has identified this scaffold as a novel inhibitor of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a promising target in oncology. documentsdelivered.com In this series, the indole serves as a critical anchor, while the pyridine moiety is positioned to interact with key residues in the target's binding site. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, a common feature in ligand-receptor interactions.

Furthermore, studies on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, which induce a form of cell death known as methuosis, highlight the importance of the pyridinyl-indole connection. nih.gov The indolyl and pyridinyl moieties in these molecules have been shown to possess a high degree of structural specificity for their biological effect. nih.gov

Correlating Substituent Effects with Biological Efficacy

The nature and position of substituents on both the indole and pyridine rings play a pivotal role in determining the biological efficacy and selectivity of these compounds. The bromine atom in This compound is a key substituent that significantly impacts its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its binding affinity and pharmacokinetic profile.

In a series of 3,5-disubstituted pyridin-2(1H)-ones, which feature an indole substituent, modifications to the pyridine ring were systematically explored to enhance their anti-allodynic effects in inflammatory pain models. nih.gov The introduction of different groups on the pyridine ring directly correlated with changes in analgesic potency. For instance, a 2-methoxypyridine (B126380) derivative demonstrated a significantly enhanced analgesic effect. nih.gov This suggests that substituents on the pyridine ring of this compound analogs can profoundly modulate their activity.

The table below summarizes the structure-activity relationships for a series of ROR1 inhibitors based on the 1-methyl-3-(pyridin-3-yl)-1H-indole scaffold, highlighting the impact of substituents on inhibitory potency. documentsdelivered.com

| Compound | R1 (Indole N1) | R2 (Pyridine) | ROR1 IC50 (nM) |

| Analog 1 | H | H | >1000 |

| Analog 2 | CH3 | H | 150 |

| Analog 3 | CH3 | 6-F | 85 |

| Analog 4 | CH3 | 6-Cl | 42 |

| 24d | CH3 | 6-OCH3 | 5 |

This table is a representative example based on data for analogous compounds and is intended to illustrate general SAR trends.

From this data, it is evident that N-methylation of the indole (Analog 2 vs. Analog 1) improves potency. Furthermore, substitution at the 6-position of the pyridine ring with small electron-withdrawing groups like fluorine (Analog 3) and chlorine (Analog 4) enhances inhibitory activity. The most potent compound in this series, 24d, features a methoxy (B1213986) group at the 6-position, indicating that both electronic and steric factors are at play. documentsdelivered.com

Design Principles for Lead Optimization and Analogue Development

The insights gained from SAR studies of related compounds provide a clear roadmap for the lead optimization and development of novel analogs based on the This compound scaffold. The general principles for improving the therapeutic potential of this class of compounds are multifaceted. youtube.comaltasciences.com

A primary strategy involves the systematic modification of the substituents on both the indole and pyridine rings. Given the enhanced potency observed with substitutions at the 6-position of the pyridine ring in ROR1 inhibitors, exploring a variety of small, electronically diverse groups at this position in the 3-(pyridin-2-yl)-1H-indole series is a logical step. documentsdelivered.com The bromine atom in the parent compound serves as a useful synthetic handle for introducing further diversity through cross-coupling reactions.

Another key aspect of lead optimization is the modification of the indole nitrogen. As seen in the ROR1 inhibitor series, N-alkylation can significantly improve potency. documentsdelivered.com Exploring a range of alkyl and other functional groups at this position could lead to analogs with improved pharmacokinetic properties and target engagement.

Finally, computational modeling and structure-based drug design can be powerful tools to guide the rational design of new analogs. By understanding the binding modes of related compounds with their targets, it is possible to design novel derivatives of This compound with optimized interactions, leading to enhanced potency and selectivity.

Potential Applications and Future Research Directions for 3 6 Bromo Pyridin 2 Yl 1h Indole

Role as a Privileged Scaffold in the Discovery of Novel Bioactive Molecules

The indole (B1671886) and pyridine (B92270) moieties are both considered "privileged structures" in medicinal chemistry, as they are frequently found in bioactive natural products and synthetic drugs. nih.govresearchgate.netmdpi.com Their combination in 3-(6-bromo-pyridin-2-yl)-1H-indole creates a scaffold with significant potential for the discovery of novel therapeutic agents. The indole core is a versatile framework that can be functionalized at various positions to modulate biological activity. tandfonline.comopenmedicinalchemistryjournal.com Similarly, the pyridine ring offers sites for modification that can influence properties like solubility, bioavailability, and target engagement. researchgate.net

The presence of the bromine atom on the pyridine ring provides a valuable handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of a wide range of substituents. This synthetic versatility enables the creation of large libraries of analogues for screening against various biological targets. researchgate.net Research has shown that indole-pyridine derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netopenmedicinalchemistryjournal.comresearchgate.net For example, derivatives of 3-(pyridin-2-yl)-1H-indole have been investigated as inhibitors of Janus kinase 2 (JAK2), a key enzyme in cell signaling pathways implicated in cancer and inflammatory diseases. nih.gov

Development as Chemical Probes for Biological Pathway Elucidation

A chemical probe is a small molecule that selectively interacts with a specific biological target, such as a protein or enzyme. These probes are invaluable tools for studying complex biological processes and validating new drug targets. The this compound scaffold is well-suited for the development of such probes. Its ability to be readily modified allows for the incorporation of reporter tags, such as fluorescent dyes or biotin, which can be used to visualize and track the molecule's interactions within a cell.

Furthermore, the inherent physicochemical properties of the indole-pyridine core can be fine-tuned to optimize its use as a probe. For instance, modifications can be made to enhance cell permeability, improve target affinity and selectivity, and minimize off-target effects. The development of chemical probes based on this scaffold could facilitate the elucidation of signaling pathways involved in various diseases, leading to a better understanding of disease mechanisms and the identification of novel therapeutic intervention points.

Exploration in Materials Science for Optoelectronic or Supramolecular Assemblies

Beyond its biological applications, the unique electronic properties of the this compound structure make it a promising candidate for applications in materials science. The conjugated π-system spanning both the indole and pyridine rings suggests potential for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification could allow for the development of materials with tailored absorption and emission characteristics. semanticscholar.org

The presence of both hydrogen bond donors (the indole N-H) and acceptors (the pyridine nitrogen) in the molecule also opens up possibilities for the construction of well-defined supramolecular assemblies. aablocks.com Through non-covalent interactions, these molecules can self-assemble into ordered structures with unique properties. These assemblies could find applications in areas such as crystal engineering, molecular recognition, and the development of novel functional materials.

Advancement of Green Chemistry Methodologies for its Synthesis

Traditional methods for synthesizing indole and its derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. semanticscholar.orgrug.nl In line with the growing emphasis on sustainable practices, there is a strong push to develop greener synthetic routes for these important compounds. researchgate.net

Recent advancements in green chemistry offer promising alternatives. openmedicinalchemistryjournal.com These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. tandfonline.com Other green approaches include the use of environmentally benign solvents like water or ionic liquids, and the development of catalyst-free or reusable catalyst systems. openmedicinalchemistryjournal.comresearchgate.net For instance, multicomponent reactions (MCRs) offer a step-economic and atom-efficient way to construct complex molecules like this compound in a single pot. semanticscholar.orgrug.nl The development of such green methodologies is crucial for the sustainable production of this and other valuable indole-pyridine derivatives. researchgate.net

Application of Artificial Intelligence and Machine Learning in Accelerating Research on Indole-Pyridine Derivatives

Strategic Design of Next-Generation Analogues for Enhanced Activity and Specificity

The initial discovery of a bioactive molecule is often just the beginning of a long process of optimization. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its biological activity. nih.gov By systematically modifying the structure of this compound and evaluating the effects on its activity, researchers can identify key structural features required for potent and selective target engagement. acs.org

For example, studies on related indole derivatives have shown that the position and nature of substituents on the indole ring can have a profound impact on their biological activity. nih.gov Similarly, modifications to the pyridine ring can influence the molecule's interaction with its target. mdpi.com This knowledge can then be used to design next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. The goal is to develop molecules that are more effective and have fewer side effects, ultimately leading to better therapeutic outcomes.

常见问题

Basic Question: What is a reliable synthetic route for 3-(6-Bromo-pyridin-2-yl)-1H-indole, and how is its structure confirmed?

Methodological Answer:

The compound is synthesized via Pd-catalyzed Suzuki–Miyaura cross-coupling between 3-(6-bromo-pyridin-2-yl)-triazine derivatives and indole boronic esters. Key steps include:

- Using XantPhos as a ligand and Cs₂CO₃ as a base to enhance coupling efficiency .

- Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization by ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) (e.g., [M+H]⁺ = 427.0757) .

- X-ray crystallography (using SHELX programs) resolves regioselectivity and confirms the planar indole-pyridine linkage .

Advanced Question: How can cross-coupling reaction yields be optimized for this compound, and what factors cause variability?

Methodological Answer:

Optimization involves:

- Catalyst screening : Pd(dba)₂ or Pd(OAc)₂ with bulky ligands (e.g., XantPhos) to suppress homocoupling .

- Solvent effects : Polar aprotic solvents (DMF, PEG-400) improve solubility of bromopyridine intermediates .

- Base selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonating indole boronic esters .

- Contradictions in yields (e.g., 50% vs. >80%) may arise from trace moisture, incomplete Pd activation, or competing side reactions (e.g., proto-deboronation). Scale-up requires strict inert conditions and catalyst recycling .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., bromine deshields pyridine C-6; indole H-3 appears as a singlet at δ ~7.4 ppm) .

- HRMS : Confirms molecular ion ([M+H]⁺) and isotopic pattern (²⁷⁹Br/⁸¹Br ≈ 1:1) .

- TLC : Monitors reaction progress (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Question: How do electronic effects of the bromine and pyridine groups influence reactivity?

Methodological Answer:

- Bromine : Acts as an electron-withdrawing group, directing electrophilic substitution to indole C-5 and enhancing oxidative stability .

- Pyridine : Coordinates to Lewis acids (e.g., CuI) in further functionalization (e.g., azide-alkyne cycloadditions) .

- Contradictions : Bromine’s steric bulk may hinder nucleophilic attack at C-6, requiring harsher conditions (e.g., DMF at 90°C) compared to non-brominated analogs .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmacophore scaffold : The indole-pyridine core mimics tryptophan-derived natural products, enabling kinase inhibition (e.g., tubulin polymerization) .

- Biological probes : Bromine serves as a handle for radiolabeling (⁷⁶Br) or bioconjugation (click chemistry) .

Advanced Question: How can computational methods predict the compound’s binding modes to biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict reactivity (e.g., bromine’s σ-hole for halogen bonding) .